N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine
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Overview
Description
N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine: is a chemical compound that features a benzylamine backbone substituted with a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Iodine-Assisted Protocol: One efficient method for synthesizing N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine involves an iodine-assisted protocol.
Cyclization of Semicarbazide Derivatives: Another traditional method involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as phosphorus oxychloride, phosphorus pentachloride, polyphosphoric acid, or trifluoroacetic anhydride.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the oxadiazole ring.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidation can yield carboxylic acids or aldehydes.
Reduction Products: Reduction can lead to the formation of amines or other reduced heterocycles.
Substitution Products: Substitution reactions can produce various substituted benzylamines or oxadiazole derivatives.
Scientific Research Applications
Chemistry: N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: The compound’s structure suggests potential biological activity, making it a candidate for the development of pharmaceuticals. It may exhibit antimicrobial, antifungal, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating specific biological pathways . The oxadiazole ring is known to be a pharmacophore, which means it can interact with biological targets in a specific manner .
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole: This compound has a similar oxadiazole ring but with different substituents, leading to different biological activities.
4-[5-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol: Another compound with an oxadiazole ring, used in anticancer research.
Uniqueness: N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other oxadiazole derivatives .
Properties
IUPAC Name |
N-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-13-11(15-14-8)10-5-3-4-9(6-10)7-12-2/h3-6,12H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMVARCHFJQGJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC(=C2)CNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640216 |
Source
|
Record name | N-Methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921938-59-2 |
Source
|
Record name | N-Methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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